molecular formula C8H7N3O3 B1353365 5-(2-Furyl)isoxazole-3-carbohydrazide CAS No. 90110-76-2

5-(2-Furyl)isoxazole-3-carbohydrazide

Cat. No. B1353365
CAS RN: 90110-76-2
M. Wt: 193.16 g/mol
InChI Key: YAVAKNCPWSSNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Furyl)isoxazole-3-carbohydrazide is a biochemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It is commonly used for proteomics research .


Molecular Structure Analysis

The InChI code for 5-(2-Furyl)isoxazole-3-carbohydrazide is 1S/C8H7N3O3 . The canonical SMILES structure is C1=COC(=C1)C2=CC(=NO2)C(=O)NN .


Chemical Reactions Analysis

Isoxazole 101 was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide 102 . Finally, the dehydration reaction took place with the reaction of 102 and functionalized benzaldehydes 103 in refluxing methanol solvent for 3–4 h and afforded functionalized N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 94.3 Ų and contains 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 2 .

Scientific Research Applications

Isoxazoline and Its Derivatives in Anticancer Research

Isoxazolines, including compounds like 5-(2-Furyl)isoxazole-3-carbohydrazide, are pivotal in medicinal chemistry for their potential as anticancer agents. Isoxazoline derivatives, identified in natural sources or synthesized, exhibit significant anticancer activities. The structural-activity relationship and the impact of stereochemistry on their anticancer efficacy have been extensively studied, providing valuable insights for the development of novel anticancer drugs. These findings underscore the versatility and therapeutic promise of isoxazoline derivatives in oncology research (Kaur et al., 2014).

Isoxazoline in Enzyme Inhibition for Clinical Applications

Isoxazoline compounds, including 5-(2-Furyl)isoxazole-3-carbohydrazide, play a crucial role in the development of enzyme inhibitors for clinical and pharmaceutical applications. Their structure enables the modulation of enzyme activity, making them effective in treating diseases such as gout, diabetes, and various neurological disorders. The exploration of isoxazoline-based enzyme inhibitors through electrochemical biosensors has highlighted their potential as high-sensitivity tools for drug monitoring and therapeutic interventions, providing a pathway for the development of new medications (El Harrad et al., 2018).

Isoxazoline's Role in Neuroprotective Strategies

In the realm of neuroprotection, isoxazoline derivatives, including 5-(2-Furyl)isoxazole-3-carbohydrazide, have been investigated for their potential to mitigate secondary cerebral injury post-stroke. While the research in this area is burgeoning, the molecular mechanisms of action and the effectiveness of isoxazoline compounds in clinical settings for stroke recovery are areas of ongoing research. The exploration of these compounds within neuroprotective strategies emphasizes the need for further studies to unlock their potential in reducing disability and improving recovery outcomes in cerebrovascular stroke patients (Karsy et al., 2017).

Mechanism of Action

While the specific mechanism of action for 5-(2-Furyl)isoxazole-3-carbohydrazide is not mentioned in the search results, it’s worth noting that molecular dynamics simulations have revealed the capacity of similar isoxazole derivatives to allosterically enhance HIF-2 dimerization .

Safety and Hazards

The compound is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

Given the significance of isoxazole in drug discovery, it is crucial to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising direction .

properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c9-10-8(12)5-4-7(14-11-5)6-2-1-3-13-6/h1-4H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAKNCPWSSNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427005
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)isoxazole-3-carbohydrazide

CAS RN

90110-76-2
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.